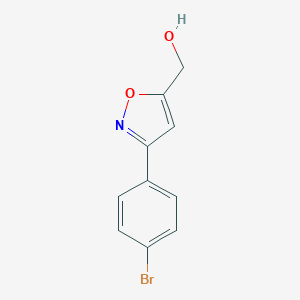

(3-(4-Bromophenyl)isoxazol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(4-bromophenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTFIJPSRUYXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452688 | |

| Record name | (3-(4-Bromophenyl)isoxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206055-91-6 | |

| Record name | 3-(4-Bromophenyl)-5-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206055-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-(4-Bromophenyl)isoxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing (3-(4-Bromophenyl)isoxazol-5-yl)methanol, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the core chemical reactions, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of this target molecule.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a two-step process. The pathway commences with the formation of an oxime intermediate from 4-bromobenzaldehyde, which then undergoes a [3+2] cycloaddition reaction with propargyl alcohol to construct the isoxazole ring. This cycloaddition is efficiently catalyzed by Cerium(IV) Ammonium Nitrate (CAN), which facilitates the in situ generation of the reactive nitrile oxide from the aldoxime.

The overall reaction scheme is as follows:

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime

Step 2: Synthesis of this compound via [3+2] Cycloaddition

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Characterization of the synthesized compounds should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and melting point analysis.

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime (Intermediate 1)

This procedure outlines the formation of the aldoxime from 4-bromobenzaldehyde.

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.85 g, 10 mmol) in pyridine (20 mL).

-

To this solution, add hydroxylamine hydrochloride (0.76 g, 11 mmol) in portions while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water (100 mL).

-

A white precipitate of 4-bromobenzaldehyde oxime will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum to obtain the purified product.

Step 2: Synthesis of this compound (Target Molecule)

This protocol details the CAN-catalyzed [3+2] cycloaddition of 4-bromobenzaldehyde oxime with propargyl alcohol.

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzaldehyde oxime (2.0 g, 10 mmol) and propargyl alcohol (0.62 mL, 11 mmol) in a suitable solvent such as acetonitrile (30 mL).

-

Add Cerium(IV) Ammonium Nitrate (CAN) (0.55 g, 1 mmol) to the mixture.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-3 hours, which can be monitored by TLC.

-

After the reaction is complete, quench the reaction by adding water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound as a solid.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | FT-IR (KBr, cm⁻¹) | ¹H NMR (CDCl₃, 400 MHz, δ, ppm) |

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 57-59 | - | 9.99 (s, 1H), 7.81-7.86 (m, 4H) |

| 4-Bromobenzaldehyde Oxime | C₇H₆BrNO | 200.03 | 110-112 | 3304 (O-H), 1694 (C=N) | 8.01 (s, 1H), 7.50-7.58 (m, 4H), 5.32 (br s, 1H) |

| This compound | C₁₀H₈BrNO₂ | 254.08 | 91 | 3304 (O-H), 1548, 1464 (aromatic C=C), 1040 (C-O-C), 672 (C-Br) | 8.08 (s, 1H, isoxazole H-3), 7.67–7.42 (d, J = 8.5 Hz, 4H, aromatic), 6.54 (s, 1H, isoxazole H-4), 4.82 (s, 2H, CH₂OH)[1] |

Table 2: Reaction Parameters and Yields

| Reaction Step | Reactants | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 4-Bromobenzaldehyde, Hydroxylamine hydrochloride | - | Pyridine | 2-4 | >90 |

| 2 | 4-Bromobenzaldehyde Oxime, Propargyl alcohol | Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile | 2-3 | ~85-90 |

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

References

Technical Guide: Physicochemical Properties of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (3-(4-Bromophenyl)isoxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document includes a summary of its known and predicted properties, detailed experimental protocols for its synthesis and characterization, and a workflow diagram for its preparation and purification.

Core Physicochemical Properties

This compound, with the CAS Number 206055-91-6, is a cream-colored, needle-like solid at room temperature.[1] Its fundamental properties are summarized below, combining experimentally determined values with computationally predicted data for a comprehensive profile.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Identifier Information | ||

| CAS Number | 206055-91-6 | Experimental[1] |

| Molecular Formula | C₁₀H₈BrNO₂ | Experimental[1] |

| Molecular Weight | 254.08 g/mol | Experimental[1] |

| InChI | 1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | N/A |

| InChIKey | CBTFIJPSRUYXHW-UHFFFAOYSA-N | N/A |

| SMILES | OCc1cc(no1)-c2ccc(Br)cc2 | N/A |

| Physical Properties | ||

| Appearance | Cream color small needles | Experimental[1] |

| Melting Point | 113-121 °C | Experimental[1] |

| 91 °C (dark brown crystals) | Experimental | |

| Boiling Point | 423.5 ± 45.0 °C | Predicted |

| Chemical Properties | ||

| pKa (acidic) | 13.59 ± 0.10 (alcohol) | Predicted |

| pKa (basic) | -3.23 ± 0.10 (isoxazole N) | Predicted |

| logP | 2.54 | Predicted |

| Solubility | Insoluble in water, soluble in polar organic solvents | Predicted |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, purification, and characterization of this compound.

Synthesis: [3+2] Cycloaddition

This compound is synthesized via a cerium (IV) ammonium nitrate (CAN)-catalyzed [3+2] cycloaddition reaction between the nitrile oxide derived from 4-bromobenzaldehyde oxime and propargyl alcohol.

Materials:

-

4-Bromobenzaldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

Propargyl alcohol

-

Cerium (IV) ammonium nitrate (CAN)

-

Appropriate organic solvents (e.g., ethanol, dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Synthesis of 4-Bromobenzaldehyde Oxime (Intermediate 1):

-

Dissolve 4-bromobenzaldehyde and hydroxylamine hydrochloride in pyridine.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield 4-bromobenzaldehyde oxime.

-

-

Synthesis of this compound:

-

Dissolve 4-bromobenzaldehyde oxime and propargyl alcohol in a suitable solvent.

-

Add a catalytic amount of cerium (IV) ammonium nitrate (CAN) to the mixture.

-

Stir the reaction at room temperature. The CAN will catalyze the in situ formation of the nitrile oxide from the oxime and its subsequent cycloaddition with propargyl alcohol.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction and perform a work-up by extracting the product into an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purification: Recrystallization and Column Chromatography

The crude this compound can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

-

Select a suitable solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexanes) by testing the solubility of the crude product in various solvents at room and elevated temperatures.

-

Dissolve the crude solid in a minimum amount of the hot solvent.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering the solution.

-

Allow the hot, clear solution to cool slowly to room temperature, which should induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

-

Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude product in a minimal amount of the elution solvent and load it onto the top of the silica gel column.

-

Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), starting with a low polarity and gradually increasing it.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Characteristic peaks for this compound include: O-H stretch (~3304 cm⁻¹), C=N stretch (~1694 cm⁻¹), aromatic C=C stretches (~1548, 1464 cm⁻¹), C-O-C stretch (~1040 cm⁻¹), and C-Br stretch (~672 cm⁻¹).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Characteristic signals for this compound in CDCl₃ are: a singlet for the isoxazole H-3 proton (~8.08 ppm), a doublet for the aromatic protons (~7.67-7.42 ppm), a singlet for the isoxazole H-4 proton (~6.54 ppm), and a singlet for the CH₂OH protons (~4.82 ppm).

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

Technical Guide: ¹H and ¹³C NMR Spectral Analysis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound (3-(4-Bromophenyl)isoxazol-5-yl)methanol. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of isoxazole-based compounds in medicinal chemistry and materials science.

Molecular Structure

The chemical structure of this compound is presented below, providing a reference for the assignment of NMR signals.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.08 | s | 1H | Isoxazole H-4 |

| 7.67-7.42 | d | 4H | Aromatic protons |

| 6.54 | s | 1H | Isoxazole H-5 |

| 4.82 | s | 2H | CH₂-OH |

¹³C NMR Spectral Data

The ¹³C NMR spectrum was acquired at 100 MHz in CDCl₃. The chemical shifts (δ) are provided in ppm.

| Chemical Shift (δ, ppm) | Assignment |

| 166.68 | Isoxazole C-3 |

| 147.79 | Isoxazole C-5 |

| 132.0-128.0 | Aromatic carbons |

| 125.0 | C-Br |

| 56.0 | CH₂-OH |

Experimental Protocols

Synthesis of this compound[1]

The synthesis of the title compound is achieved through a [3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide, generated in situ from the corresponding oxime, with propargyl alcohol. Cerium ammonium nitrate (CAN) is utilized as a catalyst for this process. The reaction is carried out under mild and sustainable conditions.[1]

NMR Sample Preparation and Analysis

A standard protocol for NMR sample preparation was followed:

-

Sample Preparation : Approximately 5-10 mg of the purified solid this compound was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Filtration : The solution was filtered through a small cotton plug in a Pasteur pipette to remove any particulate matter.

-

NMR Tube : The filtered solution was transferred to a clean, dry 5 mm NMR tube.

-

Data Acquisition : ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer. For the ¹³C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom.

Experimental Workflow

The general workflow for the synthesis and NMR analysis of this compound is illustrated in the following diagram.

This guide provides the essential ¹H and ¹³C NMR spectral data and a summary of the experimental protocols for this compound. This information is critical for the verification of the compound's structure and for its further use in research and development.

References

The Multifaceted Pharmacology of Bromophenyl Isoxazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenyl isoxazole compounds represent a promising class of heterocyclic molecules that have garnered significant attention in medicinal chemistry. The incorporation of a bromophenyl moiety onto the isoxazole scaffold imparts unique physicochemical properties, leading to a diverse range of biological activities. These compounds have demonstrated considerable potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides an in-depth overview of the mechanism of action of bromophenyl isoxazole compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate.

Synthesis of Bromophenyl Isoxazole Derivatives

The synthesis of bromophenyl isoxazole derivatives is primarily achieved through the [3+2] cycloaddition reaction. This method involves the reaction of a nitrile oxide with an alkyne. A common approach is the reaction of a substituted chalcone with hydroxylamine hydrochloride in the presence of a base. For instance, p-bromo acetophenone can be reacted with an aromatic aldehyde to form a chalcone, which is then cyclized with hydroxylamine hydrochloride to yield the 3,5-disubstituted isoxazole.

Anticancer Activity

Bromophenyl isoxazole derivatives have emerged as a significant area of interest in oncology research, demonstrating potent cytotoxic effects against various cancer cell lines. Their mechanism of action is often multifaceted, primarily involving the induction of apoptosis and the inhibition of key enzymes crucial for cancer cell survival and proliferation.

Quantitative Anticancer Activity Data

The anticancer efficacy of various bromophenyl isoxazole compounds has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The table below summarizes the IC50 values for representative bromophenyl isoxazole derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(4-bromophenyl) isoxazole derivative | A549 (Lung) | 17.8 | |

| 3-(4-bromophenyl) isoxazole derivative | Bel7402 (Liver) | 21.4 | |

| 3-(4-bromophenyl) isoxazole derivative | HepG2 (Liver) | 25.1 | |

| 3-(4-bromophenyl) isoxazole derivative | HCT116 (Colon) | 15.3 | |

| 2-({[3-(4-Bromophenyl)isoxazol-5-yl]methyl}thio)-3-phenyl-5-fluorouracil | HeLa (Cervical) | 7.81 | [1] |

| 2-({[3-(4-Bromophenyl)isoxazol-5-yl]methyl}thio)-3-phenyl-5-fluorouracil | COLO 205 (Colon) | 8.18 | [1] |

| 2-({[3-(4-Bromophenyl)isoxazol-5-yl]methyl}thio)-3-phenyl-5-fluorouracil | HepG2 (Liver) | 9.24 | [1] |

| 2-({[3-(4-Bromophenyl)isoxazol-5-yl]methyl}thio)-3-phenyl-5-fluorouracil | MCF7 (Breast) | 8.96 | [1] |

Mechanism of Anticancer Action: Induction of Apoptosis

A primary mechanism through which bromophenyl isoxazole compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis. This is often initiated through the generation of reactive oxygen species (ROS), which leads to a cascade of intracellular events culminating in cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Bromophenyl isoxazole compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the bromophenyl isoxazole compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 24-72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator of the inflammatory response. Several bromophenyl isoxazole derivatives have been identified as potent and selective inhibitors of COX-2, suggesting their therapeutic potential in treating inflammatory disorders.

Quantitative Anti-inflammatory Activity Data

The inhibitory activity of bromophenyl isoxazole compounds against COX enzymes is quantified by their IC50 values. A lower IC50 value indicates greater potency.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3-phenyl-5-furan isoxazole derivative (5f) | COX-2 | 9.16 | >10.9 | [2] |

| 3-phenyl-5-furan isoxazole derivative (5b) | COX-2 | 10.25 | >9.7 | [2] |

Mechanism of Anti-inflammatory Action: COX-2 Inhibition

Bromophenyl isoxazole compounds exert their anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of recombinant COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

COX assay buffer

-

COX probe

-

Arachidonic acid (substrate)

-

Bromophenyl isoxazole compound

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, and arachidonic acid in COX assay buffer according to the manufacturer's instructions.

-

Compound Addition: Add 10 µL of the bromophenyl isoxazole compound dilutions (in assay buffer) to the wells of the 96-well plate. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

-

Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to each well.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-20 minutes.

-

Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time curve). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Antimicrobial Activity

Certain bromophenyl isoxazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action in microorganisms is still under investigation but is thought to involve the disruption of essential cellular processes.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-(4-bromophenyl)furan-2-carboxamide (3) | A. baumannii (CRAB) | 6.25 | [3] |

| N-(4-bromophenyl)furan-2-carboxamide (3) | E. cloacae (CREC) | 6.25 | [3] |

| N-(4-bromophenyl)furan-2-carboxamide (3) | K. pneumoniae (CRKP) | 6.25 | [3] |

| N-(4-bromophenyl)furan-2-carboxamide (3) | S. aureus (MRSA) | 12.5 | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Bromophenyl isoxazole compound

-

Sterile 96-well microtiter plates

-

Inoculating loop or sterile swabs

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

-

Compound Dilution: Prepare serial two-fold dilutions of the bromophenyl isoxazole compound in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

Bromophenyl isoxazole compounds have demonstrated significant potential as versatile therapeutic agents with promising anticancer, anti-inflammatory, and antimicrobial activities. Their mechanisms of action, primarily involving enzyme inhibition and the induction of apoptosis, provide a solid foundation for further drug development. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of bromophenyl isoxazoles holds the promise of delivering novel and effective treatments for a range of human diseases.

References

Technical Guide: Preliminary Biological Activity Screening of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide and framework for the preliminary biological activity screening of (3-(4-Bromophenyl)isoxazol-5-yl)methanol. Based on a comprehensive review of publicly available scientific literature, specific experimental data on the biological activities of this particular compound are not yet published. However, the isoxazole scaffold is a well-established pharmacophore with recognized potential in various therapeutic areas.[1] This guide provides detailed experimental protocols and data presentation templates based on the predicted activities for isoxazole derivatives, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]

Introduction to this compound

This compound is a heterocyclic compound featuring an isoxazole ring, which is a key structural motif in numerous biologically active molecules.[1] The presence of the bromophenyl group can enhance its biological efficacy and provides a site for further chemical modification.[2] Isoxazole derivatives are known to exhibit a wide range of pharmacological properties, making this compound a candidate for preliminary screening against various biological targets.[1] Research has pointed towards the use of this compound in the design of anti-inflammatory and anti-cancer agents, underscoring its potential in drug discovery.[2]

Synthesis

The synthesis of this compound has been reported, providing a basis for obtaining the compound for biological evaluation. One reported method involves a [3 + 2] cycloaddition reaction. While detailed, step-by-step protocols are proprietary to specific research, the general approach has been outlined in the literature.

Proposed Preliminary Biological Activity Screening

A typical preliminary screening workflow for a novel compound like this compound would involve a battery of in vitro assays to identify potential therapeutic activities. The following sections detail the experimental protocols for key assays relevant to the isoxazole class of compounds.

In Vitro Cytotoxicity Screening

A primary step in the assessment of a new compound is to evaluate its potential toxicity against human cell lines. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

-

Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells in the logarithmic growth phase are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Plates are incubated for 24 hours to allow for cell attachment.[1][3]

-

-

Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent, such as DMSO.

-

Serial dilutions of the compound are made to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

The culture medium is replaced with fresh medium containing the various concentrations of the test compound. Control wells should contain the vehicle (DMSO) at the same concentration used for the compound dilutions.[1]

-

Plates are incubated for a specified period, typically 24 or 48 hours.

-

-

MTT Incubation and Formazan Solubilization:

-

After the incubation period, 20 µL of a 5 mg/mL MTT solution in PBS is added to each well.[3]

-

The plates are incubated for an additional 3-4 hours at 37°C.[3]

-

The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

-

The plate is shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

-

Data Acquisition and Analysis:

-

The absorbance is measured at 570 nm using a microplate reader.[3]

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]

-

| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| MCF-7 | 0 (Control) | 100 ± 4.5 | |

| 1 | 95.2 ± 3.8 | ||

| 10 | 72.1 ± 5.1 | ||

| 50 | 48.9 ± 3.2 | ~50 | |

| 100 | 21.5 ± 2.9 | ||

| HCT-116 | 0 (Control) | 100 ± 5.2 | |

| 1 | 98.1 ± 4.1 | ||

| 10 | 80.3 ± 6.3 | ||

| 50 | 55.4 ± 4.7 | >50 | |

| 100 | 30.8 ± 3.5 | ||

| HEK293 | 0 (Control) | 100 ± 3.9 | |

| 1 | 99.5 ± 2.8 | ||

| 10 | 96.7 ± 3.1 | ||

| 50 | 88.2 ± 4.0 | >100 | |

| 100 | 75.6 ± 5.5 |

Antimicrobial Activity Screening

The isoxazole moiety is present in several antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a logical step. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5][6]

-

Preparation of Inoculum:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are grown on appropriate agar plates.

-

A few colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

The culture is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to the final inoculum concentration of about 5 x 10⁵ CFU/mL.[7]

-

-

Preparation of Microtiter Plates:

-

The test compound is serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Each well is then inoculated with the standardized microbial suspension.

-

Positive control wells (containing inoculum but no compound) and negative control wells (containing broth only) are included.

-

-

Incubation and MIC Determination:

| Microorganism | Compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| S. aureus | 64 | 0.5 | N/A |

| E. coli | >128 | 8 | N/A |

| C. albicans | 32 | N/A | 1 |

Anti-inflammatory Activity Screening

Given that isoxazole derivatives are known to possess anti-inflammatory properties, an in vitro assay targeting cyclooxygenase (COX) enzymes is relevant. COX-1 and COX-2 are key enzymes in the inflammatory pathway.[8]

-

Enzyme and Substrate Preparation:

-

Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes are used.

-

Arachidonic acid is used as the substrate.

-

A reaction buffer (e.g., Tris-HCl) is prepared.

-

-

Assay Procedure:

-

The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer for a short period (e.g., 15 minutes) at room temperature.

-

The reaction is initiated by the addition of arachidonic acid.

-

The activity of the enzyme is measured by detecting the product, prostaglandin E2 (PGE2), using a commercial ELISA kit.

-

The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

-

-

Data Analysis:

-

The IC50 value for both COX-1 and COX-2 is determined from the dose-response curves.

-

The selectivity index (COX-1 IC50 / COX-2 IC50) is calculated to assess the compound's preference for inhibiting COX-2.

-

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 75.3 | 15.8 | 4.77 |

| Celecoxib (Control) | >100 | 0.05 | >2000 |

Visualizations

Experimental and Logical Workflows

Caption: General workflow for the preliminary biological screening.

Caption: Logical relationship in a screening cascade for anticancer activity.

Hypothetical Signaling Pathway

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by the compound.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. benchchem.com [benchchem.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

structure-activity relationship (SAR) studies of isoxazole derivatives

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Isoxazole Derivatives

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and its capacity to serve as a bioisosteric replacement for other functional groups have propelled the development of a wide array of therapeutic agents.[1] The versatility of the isoxazole nucleus is underscored by its presence in a range of marketed drugs with diverse therapeutic applications.[1][2] These include antibacterial agents like sulfamethoxazole, the anti-inflammatory drug valdecoxib (a selective COX-2 inhibitor), and the immunomodulatory agent leflunomide.[1][3] The broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, makes isoxazole derivatives attractive candidates in drug discovery.[4][5]

This technical guide provides a comprehensive overview of the , focusing on their anticancer, antimicrobial, and anti-inflammatory activities. It aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of how structural modifications to the isoxazole core influence biological activity, supported by quantitative data, experimental protocols, and pathway visualizations.

Structure-Activity Relationship (SAR) of Isoxazole Derivatives

The biological activity of isoxazole derivatives can be significantly modulated by the nature and position of substituents on the isoxazole ring and any appended phenyl rings. Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inducing apoptosis, inhibiting tubulin polymerization, and inhibiting enzymes like aromatase and topoisomerase.[6][7]

Key SAR Findings:

-

Substitution on Phenyl Rings: The presence and nature of substituents on phenyl rings attached to the isoxazole core are critical.

-

Aryl Group Positioning: In diarylisoxazoles, the positioning of the aryl groups is important. For instance, 4,5-diarylisoxazoles have shown greater antimitotic activity than 3,4-diarylisoxazoles.[8][9]

-

Specific Substitutions for Potency:

-

For 3,5-disubstituted isoxazoles derived from tyrosol, methyl, methoxy, or chloride substitutions on the R group enhanced activity against U87 glioblastoma cells.[8][9]

-

In a series of isoxazole chalcone derivatives, compounds with two chloro groups at the ortho and para positions of a phenyl ring showed significant COX-2 affinity, which can be relevant in certain cancers.[5]

-

Quantitative Data: Anticancer Activity of Isoxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole Chalcone Derivative 10a | DU145 (Prostate) | 0.96 | [8][9] |

| Isoxazole Chalcone Derivative 10b | DU145 (Prostate) | 1.06 | [8][9] |

| 3,5-disubstituted isoxazole 4a | U87 (Glioblastoma) | 61.4 | [8][9] |

| 3,5-disubstituted isoxazole 4b | U87 (Glioblastoma) | 42.8 | [8][9] |

| 3,5-disubstituted isoxazole 4c | U87 (Glioblastoma) | 67.6 | [8][9] |

Signaling Pathway: Induction of Apoptosis by Isoxazole Derivatives

Caption: Intrinsic apoptosis pathway induced by isoxazole derivatives.

Antimicrobial Activity

Isoxazole derivatives exhibit a broad spectrum of antimicrobial activities against both bacteria and fungi.[11] The SAR studies in this area focus on substitutions that can enhance the potency and spectrum of these compounds.

Key SAR Findings:

-

Antibacterial Activity:

-

The presence of electron-withdrawing groups like trifluoro and chloro has been shown to increase antibacterial activity.[5]

-

For some derivatives, methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring enhance antibacterial activity.[12]

-

In a series of isoxazole-acridone skeletons, compounds with phenyl and para-nitrophenyl groups showed the highest activity against Escherichia coli.[13]

-

-

Antifungal Activity:

-

Specific substitutions can confer potent antifungal properties. For example, a sampangine derivative containing isoxazole showed strong activity against C. neoformans H99 and resistant C. albicans.[8]

-

Quantitative Data: Antimicrobial Activity of Isoxazole Derivatives (MIC)

| Compound | Organism | MIC (µg/mL) | Reference |

| Isoxazole-acridone 4a | Escherichia coli | 16.88 | [13] |

| Isoxazole-acridone 4e | Escherichia coli | 19.01 | [13] |

| Sampangine-isoxazole 42 | C. neoformans H99 | 0.031 (MIC80) | [8] |

| Sampangine-isoxazole 42 | Resistant C. albicans | 0.12 (MIC80) | [8] |

| Benzisoxazole analog 50 | M. tuberculosis H37Rv | 3.12 | [14] |

| Benzisoxazole analog 51 | M. tuberculosis H37Rv | 3.12 | [14] |

| Benzisoxazole analog 52 | M. tuberculosis H37Rv | 3.12 | [14] |

Experimental Workflow: Antimicrobial Screening

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Many isoxazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[15]

Key SAR Findings:

-

COX Inhibition: The substitution pattern significantly influences COX-1/COX-2 selectivity and inhibitory activity.

-

Substitution of a methyl group with an amino group in one lead compound improved COX-1 selectivity and inhibitory activity.[16]

-

For COX-2 affinity, hydrophobicity is essential. The presence of two chloro groups at the ortho and para positions of a phenyl ring in a 3-phenyl-5-furan isoxazole derivative led to potent COX-2 inhibition.[5]

-

-

General Anti-inflammatory Effects:

-

The presence of a methoxy group at the para position of a phenyl ring was associated with the most active compounds in an in vivo study of carrageenan-induced paw edema.

-

A benzoyl group in the 5-position of the isoxazole ring was attributed to strong anti-inflammatory activity in early studies.[17]

-

Quantitative Data: Anti-inflammatory Activity of Isoxazole Derivatives

| Compound | Assay | Result | Reference |

| 3-phenyl-5-furan isoxazole 150 | COX-2 Inhibition | IC50 = 9.16 µM | [5] |

| Indolyl-isoxazole 5 | Carrageenan-induced rat paw edema | 73.7% reduction in edema | [16] |

| TPI-7 (p-methoxy) | Carrageenan-induced rat paw edema | Most active | |

| TPI-13 (p-methoxy) | Carrageenan-induced rat paw edema | Most active |

Signaling Pathway: Mechanism of COX Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by isoxazole derivatives.

Experimental Protocols

General Synthesis of Isoxazole Derivatives from Chalcones

A common and versatile method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of chalcones (α,β-unsaturated ketones).[15][18]

Materials:

-

Substituted chalcone (0.02 mol)

-

Hydroxylamine hydrochloride (0.02 mol)

-

Sodium acetate (0.01 mol) or Potassium hydroxide

-

Ethanol (25 mL)

Procedure:

-

Dissolve the chalcone (0.02 mol) and hydroxylamine hydrochloride (0.02 mol) in ethanol (25 mL) in a round-bottom flask.

-

Add a base, such as sodium acetate (0.01 mol) or potassium hydroxide.[18]

-

Heat the mixture under reflux for approximately 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final compound using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[18]

In Vitro Antibacterial Susceptibility Testing (Broth Dilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[18]

Materials:

-

Synthesized isoxazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient broth medium

-

Standard antibiotic (e.g., Benzylpenicillin, Chloramphenicol)[13][18]

-

Sterile 96-well microtiter plates or test tubes

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

-

Prepare a stock solution of each synthesized compound in DMSO.

-

Perform serial two-fold dilutions of the stock solutions in nutrient broth in the wells of a microtiter plate or in test tubes to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test bacteria (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculate each well or tube with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic is also tested as a reference.

-

Incubate the plates/tubes at 37°C for 24 hours.

-

After incubation, visually inspect for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard and widely used method to screen for acute anti-inflammatory activity.[15]

Materials:

-

Wistar albino rats

-

Synthesized isoxazole derivatives

-

Carrageenan solution (1% w/v in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin, Nimesulide)[15]

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the isoxazole derivatives.

-

Administer the vehicle (e.g., saline), the standard drug, or the test compounds orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately after injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage inhibition of edema for each group at each time point relative to the control group.

Conclusion

The isoxazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, leading to compounds with a wide array of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the isoxazole core and its substituents can significantly influence potency and selectivity against various therapeutic targets. For anticancer activity, substitutions affecting electron density and steric factors are crucial. In antimicrobial applications, specific electron-withdrawing groups and heterocyclic moieties can enhance efficacy. For anti-inflammatory agents, achieving the right balance of hydrophobicity and specific interactions within enzyme active sites like COX is key. The continued exploration of isoxazole chemistry, guided by robust SAR principles, promises to deliver novel and effective therapeutic agents to address unmet medical needs.[4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. ijbpas.com [ijbpas.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | MDPI [mdpi.com]

- 9. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 13. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

Discovery of Novel (3-(4-Bromophenyl)isoxazol-5-yl)methanol Analogs: A Technical Guide for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel (3-(4-Bromophenyl)isoxazol-5-yl)methanol analogs as potential therapeutic agents. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer and anti-inflammatory effects. This document details the synthetic methodologies, experimental protocols, and biological data for a series of these promising compounds.

Core Synthesis and Analog Generation

The parent compound, this compound, serves as a key intermediate for the generation of a diverse library of analogs. The core isoxazole ring is efficiently synthesized via a [3+2] cycloaddition reaction.

A general synthetic scheme for the preparation of this compound and its analogs is presented below. The key step involves the reaction of a nitrile oxide, generated in situ from an aldoxime, with a substituted alkyne. Analogs can be readily synthesized by varying the starting propargyl alcohol derivative.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the core compound, which can be adapted for the synthesis of various analogs by using appropriately substituted starting materials.

Materials:

-

4-Bromobenzaldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

Propargyl alcohol

-

Cerium (IV) ammonium nitrate (CAN)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 4-Bromobenzaldoxime: To a solution of 4-bromobenzaldehyde in pyridine, add hydroxylamine hydrochloride portion-wise at room temperature. Stir the mixture for 2-3 hours until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-bromobenzaldoxime.[1]

-

[3+2] Cycloaddition: Dissolve the crude 4-bromobenzaldoxime and propargyl alcohol in DCM. To this solution, add a catalytic amount of cerium (IV) ammonium nitrate (CAN). Stir the reaction mixture at room temperature for 12-24 hours.[1][2]

-

Work-up and Purification: After completion of the reaction, quench with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[1]

-

Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the anticancer activity of the synthesized analogs.

Materials:

-

Human cancer cell lines (e.g., K562 chronic myelogenous leukemia)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Synthesized isoxazole analogs dissolved in DMSO

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized isoxazole analogs (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Biological Activity and Data Presentation

A series of novel 3,5-disubstituted isoxazole derivatives have been synthesized and evaluated for their anti-proliferative activity against the K562 chronic myelogenous leukemia cell line.[3] The results, presented in Table 1, highlight the potential of this class of compounds as anticancer agents.

Table 1: Anti-proliferative Activity of 3,5-Disubstituted Isoxazole Analogs against K562 Cells [3]

| Compound | R Group at 5-position | IC₅₀ (µM) |

| 3a | 4-Methoxyphenyl | 55 ± 6.1 |

| 3b | Phenyl | 81 ± 3.0 |

| 3c | 4-Nitrophenyl | 58 ± 9.6 |

| 3d | 4-tert-Butylphenyl | 45 ± 2.8 |

| 3e | 4-Chlorophenyl | 54.5 ± 7.5 |

Note: The 3-position is substituted with a 4-(2-(4-methylphenoxy)ethoxy)phenyl group in this series of analogs.

The data indicates that substitutions on the phenyl ring at the 5-position of the isoxazole core significantly influence the cytotoxic activity. Specifically, the introduction of a bulky, lipophilic group such as a tert-butyl (Compound 3d ) resulted in the most potent activity in this series.

Mechanism of Action: Signaling Pathway

Many isoxazole derivatives exert their anti-inflammatory and anticancer effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. The inhibition of COX-2 can therefore reduce inflammation and may also inhibit the proliferation of cancer cells that overexpress this enzyme.

Caption: Inhibition of the COX-2 signaling pathway by isoxazole analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic route is amenable to the generation of a diverse library of analogs, allowing for a thorough investigation of structure-activity relationships. The preliminary data on related isoxazole derivatives suggests that these compounds may act as potent anticancer and anti-inflammatory agents, potentially through the inhibition of the COX-2 signaling pathway.

Future work should focus on the synthesis and biological evaluation of a focused library of this compound analogs with diverse substitutions at the 5-position. In addition to in vitro cytotoxicity and COX-2 inhibition assays, promising candidates should be evaluated in further preclinical studies, including in vivo models of cancer and inflammation, to fully assess their therapeutic potential.

References

Navigating the Physicochemical Landscape of (3-(4-Bromophenyl)isoxazol-5-yl)methanol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(4-Bromophenyl)isoxazol-5-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, preclinical assessment, and ensuring therapeutic efficacy and safety. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and data presentation to aid researchers in their investigations. While specific quantitative data for this compound is not extensively available in public literature, this guide presents expected trends based on the behavior of structurally similar isoxazole derivatives and outlines the methodologies to generate precise data.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | Chem-Impex[1] |

| Molecular Weight | 254.08 g/mol | Chem-Impex[1] |

| Melting Point | 113-121 °C | Chem-Impex[1] |

| Appearance | Cream-colored small needles | Chem-Impex[1] |

Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The presence of the polar isoxazole and methanol functionalities, combined with the nonpolar bromophenyl group, suggests that the solubility of this compound will be highly dependent on the solvent system.

Estimated Solubility in Common Solvents

The following table provides an estimated, qualitative solubility profile in a range of common pharmaceutical solvents. These estimations are based on the general solubility characteristics of isoxazole derivatives and the anticipated influence of the bromophenyl and methanol functional groups. For precise quantitative data, the experimental protocols outlined in Section 2 should be followed.

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Water | 9.0 | Low | The large, hydrophobic bromophenyl group is expected to significantly limit aqueous solubility, despite the presence of polar functional groups capable of hydrogen bonding.[2] |

| Ethanol | 5.2 | Moderately Soluble | Ethanol's ability to engage in both hydrogen bonding and nonpolar interactions suggests it will be a suitable solvent. |

| Methanol | 6.6 | Soluble | Similar to ethanol, but its higher polarity may enhance solubility.[2] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetone | 5.1 | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |

| Acetonitrile | 5.8 | Moderately Soluble | A polar aprotic solvent, though its solvating power for this specific molecule may be less than DMSO or acetone. |

| Dichloromethane (DCM) | 3.1 | Soluble | A nonpolar solvent that should effectively dissolve the hydrophobic bromophenyl portion of the molecule. |

| Hexane | 0.1 | Sparingly Soluble | A nonpolar solvent that is unlikely to effectively solvate the polar isoxazole and methanol moieties.[2] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by correcting for the dilution factor.

References

Isoxazole-Based Compounds: A Technical Guide to Key Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged five-membered heterocyclic motif that is a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth analysis of the key biological targets of isoxazole-based compounds, focusing on their applications in anti-inflammatory, anticancer, and antimicrobial therapies. We present detailed quantitative data on compound-target interactions, comprehensive experimental protocols for target validation, and visual diagrams of the associated signaling pathways and experimental workflows to facilitate further research and drug development in this critical area.

Introduction: The Versatility of the Isoxazole Ring

Isoxazole and its derivatives are fundamental building blocks in the design of new therapeutic agents due to their ability to engage in various non-covalent interactions, including hydrogen bonding and π–π stacking.[1] The incorporation of the isoxazole ring can enhance physicochemical properties, leading to improved pharmacokinetic profiles, increased efficacy, and reduced toxicity.[2] This guide will explore three well-established areas where isoxazole-based compounds have made a significant impact: cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory effects, Heat Shock Protein 90 (Hsp90) and p38 MAPK inhibition in oncology, and Dihydropteroate Synthase (DHPS) inhibition for antimicrobial activity.

Anti-Inflammatory Targets: COX-2 Inhibition

Selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[3] Isoxazole-containing compounds, such as Valdecoxib, have been developed as highly potent and selective COX-2 inhibitors.[4]

Mechanism of Action

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for pro-inflammatory prostaglandins.[3] Valdecoxib, a diaryl-substituted isoxazole, possesses a phenylsulfonamide group that fits into a specific side pocket of the COX-2 active site, an interaction that confers its high affinity and selectivity.[3] This binding competitively inhibits the conversion of arachidonic acid, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.[3][5]

Quantitative Data: COX-1/COX-2 Inhibition

The following table summarizes the inhibitory potency and selectivity of Valdecoxib and the related compound Celecoxib.

| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Valdecoxib | Recombinant Human COX-2 | 0.005 | 30 | [4][6] |

| Recombinant Human COX-1 | 150 | [4] | ||

| Human Whole-Blood COX-2 | 0.24 | 91.25 | [4] | |

| Human Whole-Blood COX-1 | 21.9 | [4] | ||

| Celecoxib | Recombinant Human COX-2 | 0.05 | 7.6 | [4][6] |

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

The diagram below illustrates the inflammatory pathway leading to prostaglandin synthesis and the point of inhibition by isoxazole-based COX-2 inhibitors.

Caption: COX-2 signaling pathway and inhibition by Valdecoxib.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against COX-2.[7][8]

Caption: Experimental workflow for a COX-2 inhibition assay.

Anticancer Targets: Hsp90 and p38 MAPK Inhibition

Isoxazole-based compounds have emerged as potent inhibitors of key signaling proteins implicated in cancer cell proliferation, survival, and metastasis.

Heat Shock Protein 90 (Hsp90) Inhibition

Hsp90 is an ATP-dependent molecular chaperone that is essential for the stability and function of numerous oncogenic "client" proteins, including ERBB2, C-RAF, and AKT.[9] Its inhibition leads to the simultaneous degradation of these proteins, making it an attractive target for cancer therapy.[10] The isoxazole-based compound NVP-AUY922 is a potent Hsp90 inhibitor.[2][11]

| Compound | Target | Assay Type | Value | Reference |

| NVP-AUY922 | Hsp90α | IC50 | 13 nM | [2] |

| Hsp90β | IC50 | 21 nM | [2] | |

| Hsp90N | Kd | 5.10 ± 2.10 nM | [12][13] | |

| Hsp90 | Ki | 0.06 - 9 nM | [14] |

The following diagram shows the Hsp90 chaperone cycle and its role in stabilizing key oncogenic client proteins, a process blocked by NVP-AUY922.

Caption: Hsp90 chaperone cycle and client protein stabilization.

This protocol describes a method to measure the inhibition of the essential ATPase activity of Hsp90.[15]

Caption: Workflow for an Hsp90 ATPase inhibition assay.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, playing a crucial role in inflammation, apoptosis, and cell differentiation.[16][17] Its dysregulation is implicated in various cancers. Isoxazole-containing hybrids have been developed to target kinases within this pathway.[10]

The diagram below outlines the core components of the p38 MAPK signaling cascade.

Caption: Overview of the p38 MAPK signaling cascade.

Antimicrobial Targets: Dihydropteroate Synthase (DHPS) Inhibition

The isoxazole-containing sulfonamide antibiotics, such as Sulfamethoxazole, are a critical class of antimicrobial agents. They function by targeting the folate biosynthesis pathway, which is essential for bacterial survival but absent in humans.[1][18]

Mechanism of Action

Sulfamethoxazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[18] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropterin pyrophosphate to form dihydropteroate, a precursor to folic acid.[1] Due to its structural similarity to PABA, Sulfamethoxazole binds to the enzyme's active site, blocking the synthesis of dihydrofolic acid and thereby halting bacterial growth and replication.[18][19]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

| Compound | Organism Type | MIC Range (µg/mL) | Note | Reference |

| Sulfamethoxazole | Anaerobic Bacteria | ≤16 (for susceptible strains) | Activity against 58% of strains tested | [20][21] |

| Trimethoprim-Sulfamethoxazole | Anaerobic Bacteria | ≤16 (for susceptible strains) | Activity against 85% of strains tested | [20][21] |

| Trimethoprim-Sulfamethoxazole | E. coli (urinary isolates) | Susceptibility breakpoint: ≤2/38 | Refers to Trimethoprim/Sulfamethoxazole ratio | [22] |

Signaling Pathway: Bacterial Folate Biosynthesis

The diagram illustrates the bacterial folate synthesis pathway and the inhibitory action of Sulfamethoxazole.

Caption: Bacterial folate synthesis pathway and DHPS inhibition.

Experimental Protocol: Broth Microdilution for MIC Determination

This workflow details the standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.[23][24]

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

The isoxazole moiety continues to be a highly valuable scaffold in the pursuit of novel therapeutics. The targets discussed herein—COX-2, Hsp90, p38 MAPK, and DHPS—represent well-validated areas of success for isoxazole-based compounds. Future research will likely focus on developing multi-targeted therapies and exploring novel isoxazole derivatives with enhanced selectivity and potency against both established and emerging biological targets. The detailed data and protocols provided in this guide aim to serve as a valuable resource for professionals dedicated to advancing the field of drug discovery.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 2. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. assaygenie.com [assaygenie.com]

- 8. mdpi.com [mdpi.com]

- 9. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Novel HSP90 inhibitors, NVP-AUY922 and NVP-BEP800, radiosensitise tumour cells through cell-cycle impairment, increased DNA damage and repair protraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. rcsb.org [rcsb.org]

- 15. benchchem.com [benchchem.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 19. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. researchgate.net [researchgate.net]

- 22. Susceptibility of Multidrug-Resistant Gram-Negative Urine Isolates to Oral Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Hydroxymethyl Group on the Isoxazole Ring: A Versatile Handle for Chemical Diversification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions make it a valuable component in drug design. The hydroxymethyl group, when appended to the isoxazole core, serves as a highly versatile functional handle, enabling a plethora of chemical transformations for the synthesis of diverse isoxazole derivatives. This technical guide provides a comprehensive overview of the reactivity of the hydroxymethyl group on the isoxazole ring, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid in the design and execution of synthetic strategies.

Oxidation of the Hydroxymethyl Group

The oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid is a fundamental transformation that opens up a vast chemical space for further derivatization. Common oxidation methods include the use of manganese dioxide, Swern oxidation, and Dess-Martin periodinane.

Oxidation to Isoxazole-carboxaldehydes

The selective oxidation of the primary alcohol to an aldehyde provides a key intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations.

Experimental Protocol: Oxidation of (3,5-Dimethylisoxazol-4-yl)methanol to 3,5-Dimethylisoxazole-4-carbaldehyde using Activated Manganese Dioxide

-

Materials:

-

(3,5-Dimethylisoxazol-4-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

-

Celatom® or silica gel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of (3,5-dimethylisoxazol-4-yl)methanol (1.0 eq) in dichloromethane (0.1 M), add activated manganese dioxide (10 eq).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celatom® or silica gel, washing with dichloromethane.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Experimental Protocol: Swern Oxidation of (Isoxazol-5-yl)methanol

-

Materials:

-

(Isoxazol-5-yl)methanol

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-